1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride

Catalog No.
S15977103
CAS No.
23694-21-5
M.F
C13H20ClNO3
M. Wt
273.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylam...

CAS Number

23694-21-5

Product Name

1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

InChI

InChI=1S/C13H19NO3.ClH/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4;/h5-6,9H,7-8H2,1-4H3;1H

InChI Key

TVOKIQJTBBXSOE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC(=C(C=C1)OC)OC.Cl

1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride is a synthetic organic compound characterized by its unique molecular structure and properties. With the molecular formula C16_{16}H27_{27}ClN2_2O3_3 and a molecular weight of approximately 375.301 g/mol, this compound features a propanone backbone substituted with a 3,4-dimethoxyphenyl group and a dimethylamino moiety. It is typically encountered as a hydrochloride salt, which enhances its solubility in water and facilitates its use in various applications, particularly in medicinal chemistry .

The chemical reactivity of 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride can be attributed to the presence of functional groups such as the ketone and the dimethylamino group. Key reactions include:

  • Nucleophilic Substitution: The dimethylamino group can act as a nucleophile in substitution reactions.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Acylation: The compound may undergo acylation reactions to form derivatives with different acyl groups.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize analogs for research purposes .

Research indicates that 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride exhibits significant biological activities. It has been studied for its potential as a:

  • Antidepressant: Its structural similarity to known antidepressants suggests it may influence neurotransmitter systems.
  • Analgesic: Preliminary studies indicate possible pain-relieving properties.
  • Neuroprotective Agent: There is emerging evidence that it may protect neuronal cells from damage.

Further pharmacological studies are necessary to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride typically involves several steps:

  • Formation of the Propanone Backbone: Starting from acetone or similar precursors.
  • Introduction of the Dimethoxyphenyl Group: This can be achieved through Friedel-Crafts acylation or other coupling methods.
  • Dimethylamination: The introduction of the dimethylamino group is often accomplished via nucleophilic substitution reactions.
  • Hydrochloride Salt Formation: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt.

These methods highlight the versatility of synthetic organic chemistry in producing complex molecules like this compound .

1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride has several applications in various fields:

  • Pharmaceutical Development: It is explored for potential therapeutic uses in treating depression and pain.
  • Chemical Research: Utilized as a reference compound in studies investigating similar structures and their biological effects.
  • Analytical Chemistry: Employed in analytical methods for detecting similar compounds due to its distinctive spectral properties .

Interaction studies involving 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride focus on its binding affinity to various receptors and enzymes. Key findings include:

  • Receptor Binding: Studies suggest it may interact with serotonin and dopamine receptors, which are crucial targets for antidepressant activity.
  • Enzyme Inhibition: Potential inhibition of certain enzymes involved in neurotransmitter metabolism has been observed.

These interactions are critical for understanding its pharmacodynamics and guiding further drug development efforts .

Several compounds share structural similarities with 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
3-(Dimethylamino)-propiophenone hydrochloride879-72-1C11_{11}H16_{16}ClNOSimpler structure; used in similar applications
1-(3,4-Dichlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride75144-12-6C11_{11}H13_{13}Cl2_2NOContains chlorine substituents; different biological profile
3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride5424-47-5C9_9H14_{14}ClNOSThienyl group introduces different properties
1-(2,4-Dimethoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride3107412-17-9C13_{13}H20_{20}ClNODifferent methoxy substitution pattern

The uniqueness of 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

273.1131712 g/mol

Monoisotopic Mass

273.1131712 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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